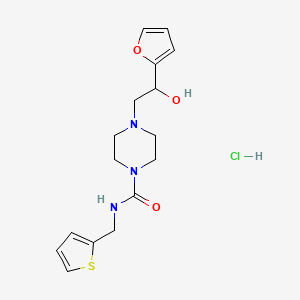
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3O3S and its molecular weight is 371.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a complex organic compound that incorporates both furan and thiophene moieties. These heterocyclic structures are known for their significant roles in various biological processes, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22ClN3O3S. The compound features a piperazine core, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3O3S |
| Molecular Weight | 357.88 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, potentially inhibiting or modulating their activity. The hydroxyethyl group enhances the solubility of the compound, facilitating its transport across cell membranes.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against a range of bacteria and fungi. Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved may include modulation of signaling cascades related to cell survival and proliferation.
Study 1: Antiviral Potential
A recent study explored the antiviral activity of related compounds against HIV and other viruses. The results indicated that compounds with similar structural features could reduce viral replication significantly at micromolar concentrations. This suggests that this compound may possess similar antiviral properties, warranting further investigation.
Study 2: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of piperazine derivatives, including this compound. The findings revealed that it exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment.
特性
IUPAC Name |
4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S.ClH/c20-14(15-4-1-9-22-15)12-18-5-7-19(8-6-18)16(21)17-11-13-3-2-10-23-13;/h1-4,9-10,14,20H,5-8,11-12H2,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUFNYLVAERMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














